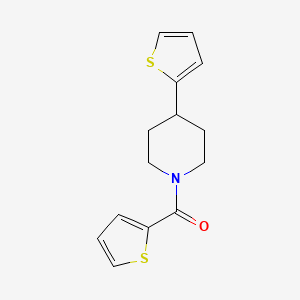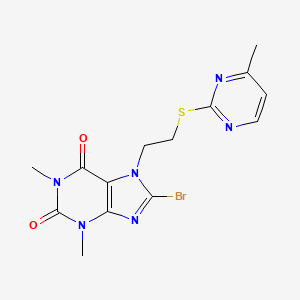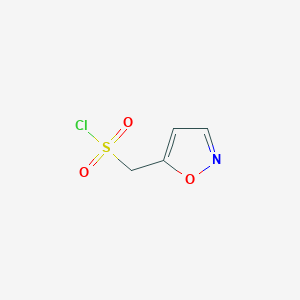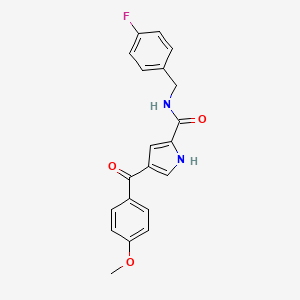
Thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone” is a complex organic compound. It contains two thiophene rings, which are five-membered rings with four carbon atoms and one sulfur atom . The compound also includes a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “Thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone” is complex due to the presence of multiple rings. The compound contains two thiophene rings and one piperidine ring . The exact structure would require more specific information or computational chemistry analysis.Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Material Science and Pharmaceuticals
Thiophene derivatives, including Thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone, are integral to the chemical world of heterocyclic compounds due to their extensive applications across material science and pharmaceuticals. They exhibit a broad spectrum of biological activities, such as antibacterial, antifungal, antiprotozoal, and antiproliferative properties. Moreover, their significance extends into the development of thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells, underlining their versatility and critical role in advancing both scientific research and practical applications (Nagaraju et al., 2018).
Structural and Theoretical Studies
Theoretical studies on Thiophen-2-yl derivatives, including density functional theory (DFT) calculations, have provided insights into their equilibrium geometry, bonding features, and harmonic vibrational wave numbers. These studies contribute to our understanding of structural changes in the molecules due to electron-withdrawing group substitution, as well as their thermodynamic stability and reactivity. Such analyses are pivotal for exploring their potential applications in various fields, including their antibacterial activity, as demonstrated through molecular docking studies (Shahana & Yardily, 2020).
Enzyme Inhibitory Activity and Molecular Docking
Research has also delved into Thiophen-2-yl derivatives for their enzyme inhibitory activities, particularly against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These compounds exhibit significant inhibitory actions, with specific derivatives showing promising results in molecular docking studies that highlight their potential for further pharmaceutical development. The synthesis and characterization of these compounds underscore their potential as enzyme inhibitors, opening avenues for therapeutic applications (Cetin et al., 2021).
Anticancer Activity
The anticancer activity of Thiophen-2-yl derivatives has been a subject of interest, with specific compounds demonstrating growth inhibitory effects on various cancer cell lines. This research illustrates the potential of these derivatives in the development of new anticancer agents, providing a foundation for further study and potential therapeutic applications (Inceler et al., 2013).
Zukünftige Richtungen
The future directions for research on “Thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone” could involve further exploration of its synthesis, properties, and potential applications. Given the biological activities of similar compounds , it could be interesting to explore its potential uses in medicinal chemistry.
Eigenschaften
IUPAC Name |
thiophen-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(13-4-2-10-18-13)15-7-5-11(6-8-15)12-3-1-9-17-12/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIBUKKLRRDDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Isobutyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B2927388.png)
![N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2927390.png)

![N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-6-fluoropyridazine-3-sulfonamide](/img/structure/B2927393.png)


![2-bromo-5-chloro-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]pyridine-4-carboxamide](/img/structure/B2927396.png)

![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2927398.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-difluorobenzamide](/img/structure/B2927400.png)
![2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2927401.png)

